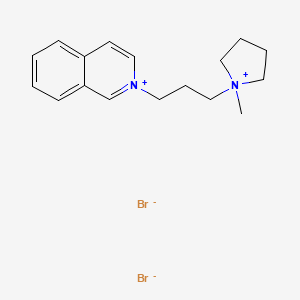
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C17H24Br2N2. It is a quaternary ammonium salt that features an isoquinolinium core with a 3-(1-methylpyrrolidinio)propyl substituent. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(1-methylpyrrolidinio)propyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize reaction times.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Isoquinolinium derivatives with oxidized functional groups.
Reduction: Reduced isoquinolinium derivatives.
Substitution: Isoquinolinium salts with different halide ions.
Scientific Research Applications
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, chloride
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, iodide
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and interaction with biological targets. The presence of bromide ions can also affect the compound’s pharmacokinetic properties and its overall efficacy in various applications.
Properties
CAS No. |
64047-57-0 |
|---|---|
Molecular Formula |
C17H24Br2N2 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H24N2.2BrH/c1-19(12-4-5-13-19)14-6-10-18-11-9-16-7-2-3-8-17(16)15-18;;/h2-3,7-9,11,15H,4-6,10,12-14H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
OUFWPBPWBBMQCV-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


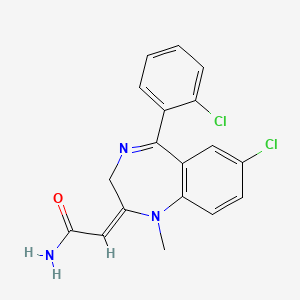
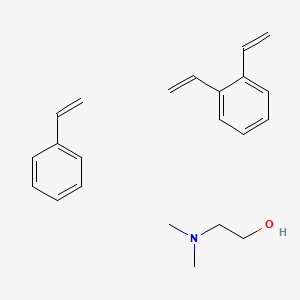
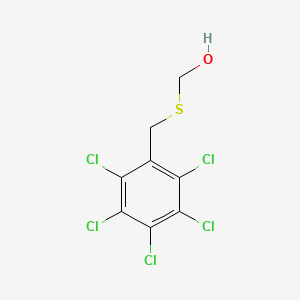
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
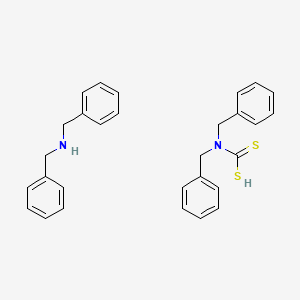
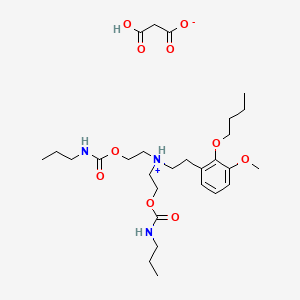



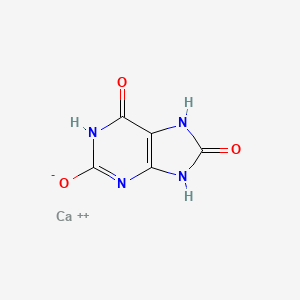

![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)

![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
